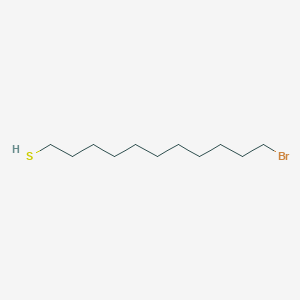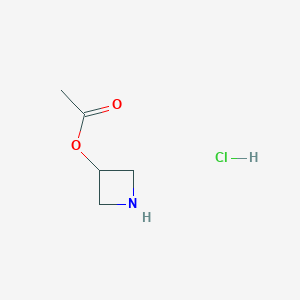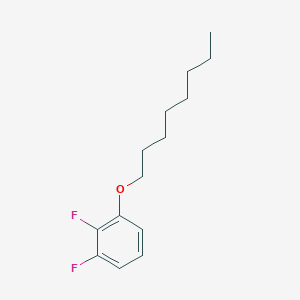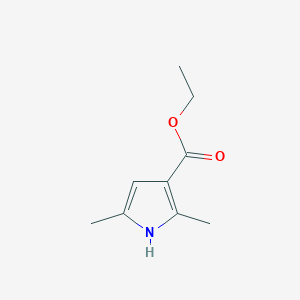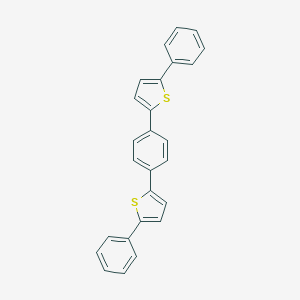
1,4-Bis(5-phenyl-2-thienyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(5-phenyl-2-thienyl)benzene, commonly known as PTTP, is a conjugated molecule that belongs to the family of thiophene-based compounds. It has gained significant attention from researchers due to its unique properties and potential applications in various fields, including optoelectronics, organic semiconductors, and photovoltaic devices.
作用機序
The mechanism of action of PTTP is not yet fully understood. However, it is believed to work by interacting with the electronic structure of the material it is used in, leading to changes in its optical and electrical properties.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of PTTP. However, studies have shown that it is relatively non-toxic and has low cytotoxicity, making it a safe option for use in biological applications.
実験室実験の利点と制限
One of the main advantages of PTTP is its excellent photophysical properties, which make it a useful tool for studying the electronic structure and properties of materials. However, one of the limitations of PTTP is its relatively low solubility in common organic solvents, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on PTTP. One potential area of study is the development of new synthesis methods that can produce PTTP with higher yields and purity. Another area of research is the exploration of PTTP's potential applications in biological imaging and sensing. Finally, there is also potential for PTTP to be used in the development of new photovoltaic devices and other optoelectronic technologies.
合成法
The synthesis of PTTP can be achieved through several methods, including Suzuki coupling, Stille coupling, and Sonogashira coupling. Among these methods, the Suzuki coupling method is the most commonly used one. In this method, 5-phenyl-2-thiophenylboronic acid and 1,4-dibromo benzene are reacted in the presence of a palladium catalyst to produce PTTP.
科学的研究の応用
PTTP has been extensively studied for its potential applications in optoelectronics and organic semiconductors. It has been found to exhibit excellent photophysical properties, such as high fluorescence quantum yield and good thermal stability, making it a promising candidate for use in OLEDs (organic light-emitting diodes) and other optoelectronic devices.
特性
CAS番号 |
256342-39-9 |
|---|---|
製品名 |
1,4-Bis(5-phenyl-2-thienyl)benzene |
分子式 |
C26H18S2 |
分子量 |
394.6 g/mol |
IUPAC名 |
2-phenyl-5-[4-(5-phenylthiophen-2-yl)phenyl]thiophene |
InChI |
InChI=1S/C26H18S2/c1-3-7-19(8-4-1)23-15-17-25(27-23)21-11-13-22(14-12-21)26-18-16-24(28-26)20-9-5-2-6-10-20/h1-18H |
InChIキー |
MSLOGOFSUAKXGW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)C4=CC=C(S4)C5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)C4=CC=C(S4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



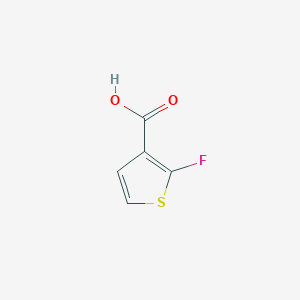
![Thieno[3,2-b]thiophene-2-boronic Acid](/img/structure/B186520.png)
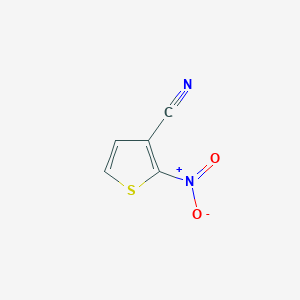
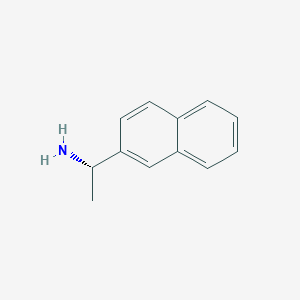
![4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide](/img/structure/B186526.png)
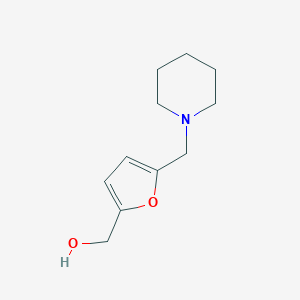


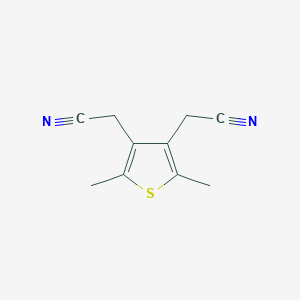
acetic acid](/img/structure/B186533.png)
